molecular formula C36H34N4O3S B13972883 2-(2-(1-(2-Cyanoethyl)-2-phenyl-1H-indol-3-yl)vinyl)-1,3,3-trimethyl-3H-pyrrolo(2,3-b)pyridinium toluene-p-sulphonate CAS No. 63665-91-8

2-(2-(1-(2-Cyanoethyl)-2-phenyl-1H-indol-3-yl)vinyl)-1,3,3-trimethyl-3H-pyrrolo(2,3-b)pyridinium toluene-p-sulphonate

Cat. No.: B13972883
CAS No.: 63665-91-8
M. Wt: 602.7 g/mol
InChI Key: PBBNOYLMQQNWNI-UHFFFAOYSA-M
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Description

2-(2-(1-(2-Cyanoethyl)-2-phenyl-1H-indol-3-yl)vinyl)-1,3,3-trimethyl-3H-pyrrolo(2,3-b)pyridinium toluene-p-sulphonate is a complex organic compound that belongs to the class of indole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-(1-(2-Cyanoethyl)-2-phenyl-1H-indol-3-yl)vinyl)-1,3,3-trimethyl-3H-pyrrolo(2,3-b)pyridinium toluene-p-sulphonate typically involves multi-step organic reactions. The starting materials often include indole derivatives, cyanoethyl groups, and pyrrolo-pyridinium structures. The reaction conditions may involve:

    Catalysts: Transition metal catalysts such as palladium or platinum.

    Solvents: Organic solvents like dichloromethane, toluene, or ethanol.

    Temperature: Reactions may be carried out at elevated temperatures ranging from 50°C to 150°C.

    Time: Reaction times can vary from a few hours to several days.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve:

    Large-scale reactors: To handle the volume of reactants and products.

    Continuous flow systems: For efficient and consistent production.

    Purification techniques: Such as crystallization, distillation, or chromatography to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

    Oxidation: Introduction of oxygen atoms into the molecule.

    Reduction: Removal of oxygen atoms or addition of hydrogen atoms.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogens, alkylating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example:

    Oxidation: May lead to the formation of ketones or carboxylic acids.

    Reduction: May result in the formation of alcohols or amines.

    Substitution: Can produce various substituted derivatives of the original compound.

Scientific Research Applications

Chemistry

    Catalysis: Used as a catalyst or catalyst precursor in organic reactions.

    Synthesis: Intermediate in the synthesis of more complex organic molecules.

Biology

    Biological assays: Used in assays to study enzyme activity or receptor binding.

    Drug development: Potential lead compound for the development of new pharmaceuticals.

Medicine

    Therapeutic agents: Investigated for potential therapeutic properties such as anti-cancer, anti-inflammatory, or antimicrobial activities.

Industry

    Material science: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(2-(1-(2-Cyanoethyl)-2-phenyl-1H-indol-3-yl)vinyl)-1,3,3-trimethyl-3H-pyrrolo(2,3-b)pyridinium toluene-p-sulphonate involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The specific pathways and molecular targets depend on the context of its application. For example:

    Enzyme inhibition: Binding to the active site of an enzyme and preventing its activity.

    Receptor modulation: Interacting with cell surface receptors to modulate signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    Indole derivatives: Compounds with similar indole structures.

    Pyrrolo-pyridinium compounds: Compounds with similar pyrrolo-pyridinium structures.

Uniqueness

The uniqueness of 2-(2-(1-(2-Cyanoethyl)-2-phenyl-1H-indol-3-yl)vinyl)-1,3,3-trimethyl-3H-pyrrolo(2,3-b)pyridinium toluene-p-sulphonate lies in its specific combination of functional groups and structural features, which may confer unique chemical and biological properties.

Properties

CAS No.

63665-91-8

Molecular Formula

C36H34N4O3S

Molecular Weight

602.7 g/mol

IUPAC Name

4-methylbenzenesulfonate;3-[2-phenyl-3-[2-(1,3,3-trimethylpyrrolo[2,3-b]pyridin-1-ium-2-yl)ethenyl]indol-1-yl]propanenitrile

InChI

InChI=1S/C29H27N4.C7H8O3S/c1-29(2)24-14-9-19-31-28(24)32(3)26(29)17-16-23-22-13-7-8-15-25(22)33(20-10-18-30)27(23)21-11-5-4-6-12-21;1-6-2-4-7(5-3-6)11(8,9)10/h4-9,11-17,19H,10,20H2,1-3H3;2-5H,1H3,(H,8,9,10)/q+1;/p-1

InChI Key

PBBNOYLMQQNWNI-UHFFFAOYSA-M

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)[O-].CC1(C2=C(N=CC=C2)[N+](=C1C=CC3=C(N(C4=CC=CC=C43)CCC#N)C5=CC=CC=C5)C)C

Origin of Product

United States

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